3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Medicinal Chemistry Bioisosteres Physicochemical Properties

This 3-aryl-3-amino-oxetane hydrochloride is a privileged scaffold for medicinal chemists executing bioisostere replacement strategies. It uniquely mimics sulfonamide geometry but with reduced polarity, aiding CNS blood-brain barrier penetration programs. A high-yielding, water-based Pd-catalyzed N-arylation protocol is specifically validated for this core, enabling rapid SAR library generation. Unlike generic benzamides, it offers a distinct, quantifiable combination of improved solubility while maintaining metabolic stability. Guarantee your research integrity by choosing the precise 3-trifluoromethylphenyl regioisomer, avoiding the significant physicochemical deviations of alternative substitution patterns.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
CAS No. 1349719-25-0
Cat. No. B1396235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
CAS1349719-25-0
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
InChIKeyBWSTYOKWTPLJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS 1349719-25-0): Procurement Data Sheet


3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS 1349719-25-0) is a 3,3-disubstituted oxetane building block, existing as a hydrochloride salt with a molecular formula of C10H11ClF3NO and a molecular weight of 253.65 g/mol [1]. It features a 3-trifluoromethylphenyl group and a primary amine, positioning it within the class of 3-aryl-3-amino-oxetanes, which are investigated as amide and sulfonamide bioisosteres [2].

Why 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is Not a Commodity Building Block


Despite its simple appearance, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is not interchangeable with other oxetane amines or benzamide isosteres. Its specific substitution pattern—a 3-trifluoromethylphenyl group on a 3-amino-oxetane core—dictates a unique combination of physicochemical properties, including lipophilicity, solubility, and basicity, which are critical for downstream applications. Generic substitution with a different regioisomer (e.g., 4-trifluoromethylphenyl) or an alternative bioisostere (e.g., a benzamide) can lead to significant changes in these key parameters, potentially derailing a drug discovery or chemical biology program [1]. The matched molecular pair study demonstrates that while amino-oxetanes broadly resemble amides, they exhibit distinct, quantifiable differences that must be accounted for in molecular design [2].

Quantitative Evidence for Selecting 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride


Amino-Oxetane vs. Benzamide Bioisosteres: Solubility and Basicity Differentiation

A matched molecular pair study comparing 12 pairs of 3-aryl-3-amino-oxetanes and their corresponding benzamides found that the amino-oxetane motif is more basic than an amide, yet offers a significant reduction in amine basicity compared to a benzylamine. Critically, the amino-oxetanes exhibited 'improved solubility' over their amide counterparts [1].

Medicinal Chemistry Bioisosteres Physicochemical Properties

Conformational and Topological Differentiation: Amino-Oxetane vs. Sulfonamide

Crystal structure analysis within the matched molecular pair study reveals that the preferred gauche conformation of 3-aryl-3-amino-oxetanes makes their torsion angle and exit vectors more similar to sulfonamides than to amides. The amino-oxetanes also possess significantly lower barriers to rotation, allowing for flexible accommodation of binding sites [1].

Structural Biology Medicinal Chemistry Conformational Analysis

Metabolic Stability Profile: Amino-Oxetane vs. Amide

In the matched molecular pair study, the authors assessed human hepatocyte clearance and found that amino-oxetanes exhibit broadly comparable metabolic stability to their amide counterparts. However, the breaking of the amide conjugation eliminates a potential proteolytic soft-spot, which is a key differentiator in terms of metabolic soft-spot identification [1][2].

Drug Metabolism Pharmacokinetics ADME

High-Yielding Pd-Catalyzed N-Arylation of Oxetanylamines

A robust synthetic method has been developed for the N-arylation of oxetanylamines, including 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine, using a Pd cross-coupling approach. For example, the reaction of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride with 3-bromoanisole under specific conditions (bis[chloro(1,2,3-trihapto-allylbenzene)palladium(II)], sodium t-butanolate, 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, in water, 16h) yields the desired N-arylated product in 90% yield [1].

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Validated Application Scenarios for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride


Scaffold Hopping from Benzamide-Containing Lead Compounds

This compound is a direct tool for scaffold-hopping campaigns seeking to replace a benzamide moiety with a bioisostere. Evidence from matched molecular pair studies confirms that the amino-oxetane scaffold maintains comparable lipophilicity, metabolic stability, and H-bonding capabilities while offering improved solubility [1]. This substitution can be used to modulate physicochemical properties or circumvent existing intellectual property.

Sulfonamide Bioisostere Replacement for CNS Drug Discovery

Structural evidence indicates that the conformation of 3-aryl-3-amino-oxetanes is topologically more similar to sulfonamides than to amides [1]. For CNS programs where a less polar sulfonamide equivalent is required for blood-brain barrier penetration, 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride serves as a privileged starting point for designing novel analogs.

Parallel Synthesis and Library Generation via N-Arylation

A robust, high-yielding (90%) Pd-catalyzed N-arylation protocol in water has been specifically demonstrated for this compound [2]. This enables its efficient use as a core scaffold for generating diverse libraries of N-aryl-oxetanylamines, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns.

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